

In-Depth Spectroscopic Analysis of 1,3-Dioxolane-2,2-diethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dioxolane-2,2-diethanol**

Cat. No.: **B1296863**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dioxolane-2,2-diethanol** (CAS No. 5694-95-1), a heterocyclic organic compound with the molecular formula C₇H₁₄O₄. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and clearly structured data for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1,3-Dioxolane-2,2-diethanol**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.95	t, J = 5.6 Hz	4H	-CH ₂ -CH ₂ OH
3.74	t, J = 5.6 Hz	4H	-CH ₂ -CH ₂ OH
3.96	s	4H	-O-CH ₂ -CH ₂ -O-
4.85 (broad s)	s	2H	-OH

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: Mass Spectrometry (MS) Data

m/z	Intensity (%)	Proposed Fragment
43	100.0	$[\text{C}_2\text{H}_3\text{O}]^+$
45	45.9	$[\text{C}_2\text{H}_5\text{O}]^+$
57	19.1	$[\text{C}_3\text{H}_5\text{O}]^+$
73	42.1	$[\text{C}_3\text{H}_5\text{O}_2]^+$
87	13.1	$[\text{C}_4\text{H}_7\text{O}_2]^+$
101	3.9	$[\text{C}_5\text{H}_9\text{O}_2]^+$
117	10.1	$[\text{M} - \text{CH}_2\text{CH}_2\text{OH}]^+$
131	1.8	$[\text{M} - \text{CH}_2\text{OH}]^+$
161	0.2	$[\text{M} - \text{H}]^+$

Ionization Method: Electron Ionization (EI)

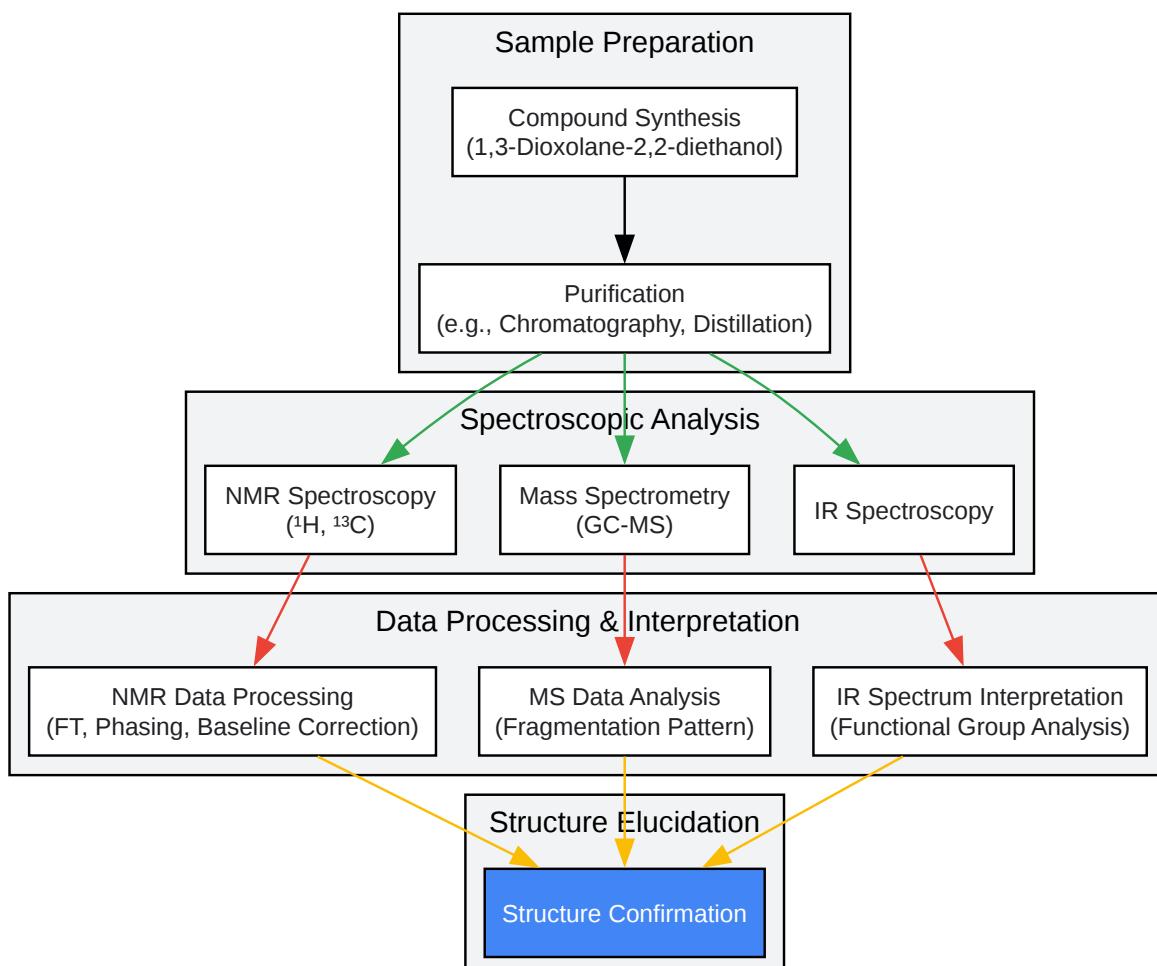
Note: ^{13}C NMR and complete IR spectroscopic data with peak assignments for **1,3-Dioxolane-2,2-diethanol** are not readily available in the searched literature. The data presented is based on available experimental findings.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) and referenced to the residual solvent peak. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

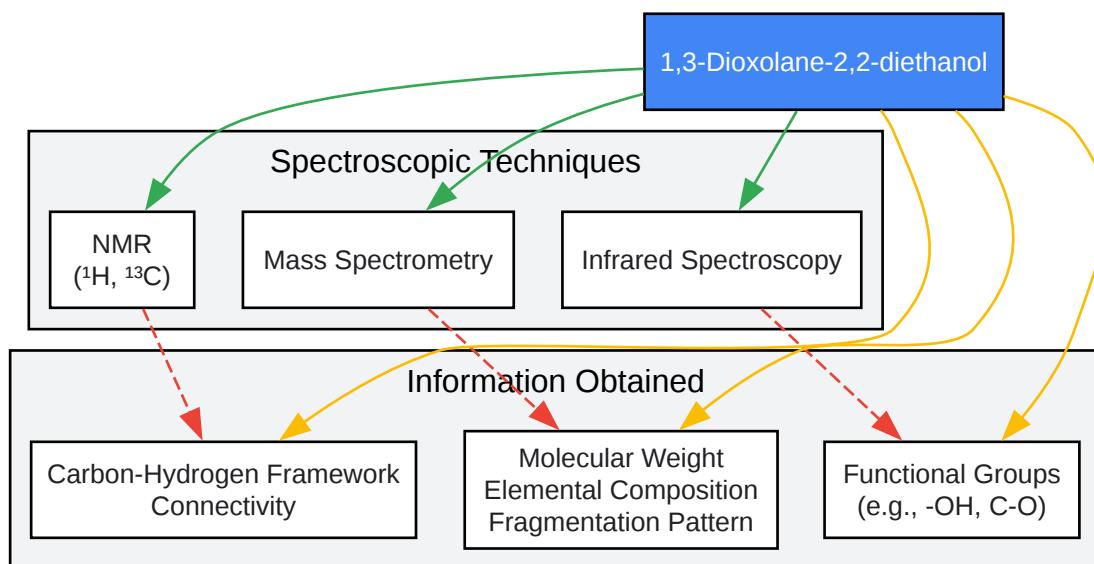

Mass Spectrometry (MS)

Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,3-Dioxolane-2,2-diethanol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.

[Click to download full resolution via product page](#)

Caption: Complementary nature of spectroscopic techniques.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 1,3-Dioxolane-2,2-diethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296863#spectroscopic-data-of-1-3-dioxolane-2-2-diethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com